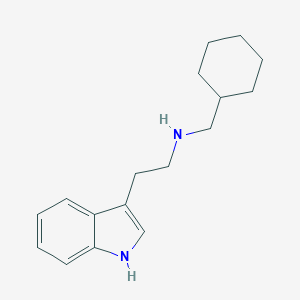![molecular formula C23H22FN5O2 B271668 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B271668.png)
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a chemical compound that belongs to the family of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as fluoxetine, which is an antidepressant medication that is used to treat major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder.
作用机制
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the availability of serotonin in the brain, fluoxetine helps to alleviate symptoms of depression and other psychiatric disorders.
Biochemical and Physiological Effects
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, it has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that helps to regulate anxiety and stress. Fluoxetine has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
实验室实验的优点和局限性
One of the main advantages of using fluoxetine in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a good safety profile, with relatively few side effects. However, one of the limitations of using fluoxetine in lab experiments is its potential for non-specific effects. Because it affects multiple neurotransmitter systems, it can be difficult to isolate the specific effects of fluoxetine in some experiments.
未来方向
There are several future directions for research on 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine. One area of research is the development of more selective serotonin reuptake inhibitors that target specific serotonin receptors. Another area of research is the investigation of fluoxetine's potential therapeutic effects in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, research could focus on identifying biomarkers that can predict individual response to fluoxetine, which could help to improve treatment outcomes.
合成方法
The synthesis of 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves the reaction of 3-(4-(4-fluorophenyl)piperidin-1-yl)propan-1-ol with 3-methoxy-4-(1-phenyltetrazol-5-yloxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain the final product.
科学研究应用
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been extensively studied for its antidepressant properties. It has also been investigated for its potential therapeutic effects in other psychiatric disorders such as anxiety disorders, eating disorders, and post-traumatic stress disorder. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine |
|---|---|
分子式 |
C23H22FN5O2 |
分子量 |
419.5 g/mol |
IUPAC 名称 |
2-(2-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H22FN5O2/c1-30-22-15-17(16-25-14-13-18-7-5-6-10-20(18)24)11-12-21(22)31-23-26-27-28-29(23)19-8-3-2-4-9-19/h2-12,15,25H,13-14,16H2,1H3 |
InChI 键 |
JFNOZFOJQVZPLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
规范 SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)

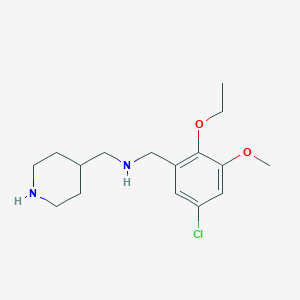
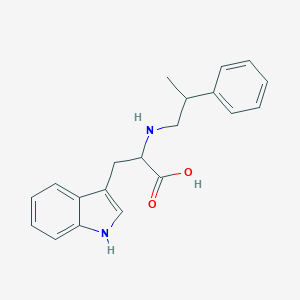
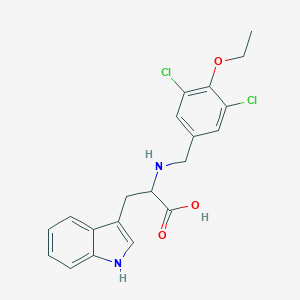
![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)

![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)
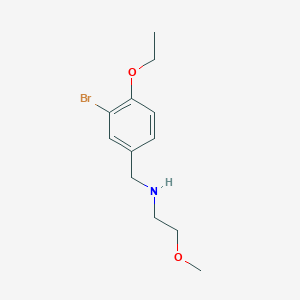

![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)
